molecular formula C20H21Cl2N3O2S2 B2927363 (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217241-40-1

(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Katalognummer: B2927363
CAS-Nummer: 1217241-40-1
Molekulargewicht: 470.43
InChI-Schlüssel: IFCBZBZWEWEFMV-CVDVRWGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at the 6-position, a morpholinoethyl side chain, and a thiophene-linked acrylamide group. Its hydrochloride salt improves solubility for pharmacological studies .

Eigenschaften

IUPAC Name

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2.ClH/c21-15-3-5-17-18(14-15)28-20(22-17)24(8-7-23-9-11-26-12-10-23)19(25)6-4-16-2-1-13-27-16;/h1-6,13-14H,7-12H2;1H/b6-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBZBZWEWEFMV-CVDVRWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorobenzo[d]thiazole moiety
  • Morpholinoethyl group
  • Thiophenyl group connected via an acrylamide linkage

This unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including:

  • Enzymes : It may inhibit enzymes involved in critical biochemical pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular responses.

Research indicates that compounds with similar scaffolds exhibit activities such as antifungal and anticancer effects, suggesting that this compound may share these properties.

Antifungal Activity

Recent studies on thiazole derivatives have demonstrated promising antifungal properties. For instance:

  • Compounds structurally related to the target compound showed significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of related compounds. For example:

  • Compounds were tested against NIH/3T3 cell lines, revealing IC50 values indicating low toxicity at effective concentrations .

Comparative Analysis with Similar Compounds

CompoundStructureAntifungal Activity (MIC)Cytotoxicity (IC50)
Compound 1Benzothiazole derivative1.23 μg/mL148.26 μM
Compound 2Thiazole derivativeComparable to ketoconazole187.66 μM

This table illustrates how variations in chemical structure can influence biological activity and toxicity.

Case Studies

  • Antifungal Efficacy : A study synthesized several thiazole derivatives, including those structurally similar to the target compound. These derivatives were assessed for their antifungal activity, demonstrating significant inhibition of ergosterol synthesis in fungal cells, a mechanism akin to azole drugs .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of thiazole derivatives on normal cell lines, finding that compounds exhibited low toxicity while maintaining antifungal efficacy .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of related compounds:

  • Electronegativity Influence : The presence of electronegative atoms (e.g., chlorine) in the structure enhances antifungal activity due to increased electron density .
  • Lipophilicity : Compounds with suitable lipophilic characteristics demonstrate better membrane permeability, facilitating effective drug action against microbial targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-derived acrylamides, which are structurally modified to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis with analogous compounds:

Structural and Functional Modifications

Compound Name Key Substituents Notable Features Reference
(E)-N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride Dimethylaminoethyl (instead of morpholinoethyl) Reduced polarity compared to morpholinoethyl; may alter blood-brain barrier penetration .
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride Fluorine at benzothiazole 6-position (instead of chlorine) Fluorine’s electronegativity may enhance binding affinity but reduce lipophilicity .
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride Phenylacetamide backbone (instead of acrylamide) Lack of acrylamide’s rigidity may reduce target specificity; lower molecular weight (438.4 g/mol) .
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride Methoxy at benzothiazole 6-position; nitro-phenyl acrylamide Nitro group increases electron-withdrawing effects, potentially enhancing stability .

Research Findings and Data Tables

Table 1: Structural and Molecular Comparisons

Property Target Compound Dimethylaminoethyl Analog Fluorinated Analog Nitro-phenyl Analog
Molecular Formula C₂₁H₂₂Cl₂N₄O₂S C₂₀H₂₄Cl₂N₄OS C₂₀H₂₁ClFN₄O₂S C₂₂H₂₄ClN₅O₄S
Molecular Weight (g/mol) 474.3 438.4 452.9 503.9
Key Substituent 6-Cl, morpholinoethyl, thiophene-acrylamide 6-Cl, dimethylaminoethyl, acrylamide 6-F, morpholinoethyl, acrylamide 6-OCH₃, morpholinoethyl, nitro-phenyl
Potential Application Kinase/protease inhibition CNS-targeted therapies Enhanced binding affinity Photostable probes

Q & A

Basic: What are the key considerations for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation, chlorination, and acrylamide coupling. Critical steps include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like epimerization or hydrolysis. Characterization requires:

  • X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions observed in structurally similar thiazole derivatives) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • HPLC-MS to assess purity and detect trace intermediates.
    Proper quenching of reactive intermediates (e.g., morpholinoethyl groups) is essential to prevent degradation .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Answer:
DoE minimizes experimental trials while maximizing data robustness. Key factors include:

  • Variables: Reaction time, temperature, molar ratios, and catalyst loading.
  • Response surfaces: Yield, purity (HPLC), and crystallinity (PXRD).
    For example, a Central Composite Design (CCD) can identify interactions between temperature and solvent polarity, which influence acrylamide stereoselectivity. Statistical tools (e.g., ANOVA) resolve contradictions between batch yields and impurity profiles .

Basic: What analytical methods are critical for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions (e.g., hydrogen-bonded hexamers in benzothiazole analogs) .
  • FT-IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide).
  • Thermogravimetric analysis (TGA) assesses hydrochloride stability and decomposition pathways.

Advanced: How can computational modeling predict biological activity and reactivity?

Answer:

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites for thiophene or morpholine moieties .
  • Molecular docking screens potential targets (e.g., kinase inhibitors) by simulating binding affinities to active sites.
  • Reaction path search algorithms (e.g., via quantum chemical calculations) model degradation pathways under varying pH or temperature .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Kinase inhibition assays (e.g., EGFR or VEGFR) using fluorescence polarization.
  • Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa or MCF-7).
    Ensure solvent controls (DMSO ≤0.1%) to avoid false positives .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic (PK) profiling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes). Poor solubility or rapid clearance may explain in vivo inefficacy.
  • Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation and tissue distribution.
  • Mechanistic studies: Compare target engagement (e.g., Western blot for phosphorylated kinases) across models .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis due to volatile chlorinated byproducts.
  • Waste disposal: Neutralize acidic/basic residues before disposal. Follow institutional Chemical Hygiene Plans .

Advanced: How does hydrogen bonding influence crystallinity and stability?

Answer:
Intermolecular hydrogen bonds (e.g., N–H···S/O) form supramolecular architectures (e.g., hexamers or chains), enhancing thermal stability and reducing hygroscopicity. Crystal packing analysis (via Mercury software) identifies motifs that prevent polymorphic transitions. For hydrochloride salts, counterion positioning affects lattice energy and dissolution rates .

Basic: What strategies ensure reproducibility in synthetic batches?

Answer:

  • Strict stoichiometric control: Use calibrated balances and syringes for liquid reagents.
  • In-line monitoring: ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real time.
  • Crystallization optimization: Seed crystals or gradient cooling minimizes amorphous byproducts .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

  • Core modifications: Replace thiophene with furan or pyridine to alter electron density.
  • Substituent variation: Test chloro vs. fluoro groups at the benzothiazole 6-position for steric/electronic effects.
  • Pharmacophore mapping: Overlay analogs (e.g., using PyMOL) to identify essential binding motifs. Validate with in silico ADMET predictions (e.g., SwissADME) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.